molecular formula C11H12N4O B12909785 N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide CAS No. 62400-42-4

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12909785
CAS No.: 62400-42-4
M. Wt: 216.24 g/mol
InChI Key: CFZSLKAHHILRRC-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide (CAS 62400-42-4) is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol. It features a 1,2,4-triazole core substituted with a phenyl ring and an N-methylacetamide functional group. This specific structure places it within a class of heterocyclic compounds that are of significant interest in medicinal and agrochemical research. Compounds containing the 1,2,4-triazole scaffold are extensively studied due to their diverse biological activities. Research on analogous structures has demonstrated potential in various areas, such as serving as antifungal agents by inhibiting fungal lanosterol 14α-demethylase , and as inhibitors of specific protein-protein interactions, like the annexin A2–S100A10 complex, which is relevant in cancer research . Furthermore, 1,2,3-triazole derivatives (a related heterocyclic class) have shown promise as inhibitors of key SARS-CoV-2 viral proteins, including the 3CLpro protease and helicase, highlighting the broader potential of triazole-based compounds in antiviral development . The structural features of this molecule make it a valuable intermediate or scaffold for constructing more complex derivatives in drug discovery programs and for probing biological mechanisms. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62400-42-4

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C11H12N4O/c1-8(16)15(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13,14)

InChI Key

CFZSLKAHHILRRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the acetamide group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with acetic anhydride can yield the desired triazole ring, which is then methylated to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or triazole moiety .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of triazole compounds showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. This compound has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. In vitro studies suggest that this compound can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Agricultural Applications

Fungicides
The triazole moiety is well-known for its fungicidal properties. This compound has been explored as a potential fungicide in agricultural applications. Its ability to inhibit fungal pathogens could provide an effective means of protecting crops from diseases caused by fungi such as Fusarium and Aspergillus species .

Plant Growth Regulators
Additionally, this compound may serve as a plant growth regulator. Research has indicated that certain triazole compounds can influence plant growth by modulating hormone levels and enhancing stress resistance in plants . This application could be particularly beneficial in improving crop yields under adverse environmental conditions.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that these polymers exhibit improved performance in applications such as coatings and adhesives .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against resistant bacterial strains
Anticancer Properties Induces apoptosis in cancer cell lines
Agricultural Fungicides Potential fungicide against crop pathogens
Plant Growth Regulation Enhances plant stress resistance
Polymer Chemistry Improves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl group in the target compound may enhance metabolic stability compared to bulkier groups like cyclohexyl () or adamantyl ().
  • Linker Modifications : Sulfonyl () and thioether () linkers alter electronic properties and binding affinities.
  • Hybrid Systems : Compounds like those in and integrate additional heterocycles (e.g., thiadiazole, piperidine), expanding interaction with biological targets.

Key Insights :

  • Anti-inflammatory Potency : The pyridyl-triazole derivative AS111 outperforms diclofenac, highlighting the role of electron-withdrawing groups (e.g., chloro, methyl) in enhancing activity .
  • Multi-target Potential: Hybrids in and exhibit dual mechanisms, suggesting broader therapeutic applications.

Biological Activity

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H10N4O
Molecular Weight 202.213 g/mol
CAS Number 62400-12-8
LogP 2.079
PSA (Polar Surface Area) 74.160 Ų

These properties indicate a moderate lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound is largely attributed to the presence of the triazole ring, which exhibits unique interactions in biological systems. The triazole moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with various biomolecules. This structural feature contributes to its stability against enzymatic degradation and enhances its pharmacological profile .

Antiproliferative Activity

Research has shown that compounds containing the 1,2,4-triazole ring exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of triazole compounds showed improved activity in murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa). Specifically, a related compound with a similar structure displayed an IC50 value of 9.6 μM in human microvascular endothelial cells (HMEC-1), indicating potent antiproliferative effects compared to other tested compounds .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A study highlighted that triazole derivatives exhibited notable activity against Gram-negative bacteria, which are often associated with multidrug resistance. The compound's structural characteristics contribute to its effectiveness in inhibiting bacterial growth .

Case Studies

Case Study 1: Anticancer Properties
In vitro studies have shown that this compound and related compounds significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. These findings underscore the potential use of triazole derivatives as antibacterial agents in clinical settings .

Q & A

Q. What are the standard synthetic routes for N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common method involves refluxing a triazole precursor (e.g., 5-phenyl-1H-1,2,4-triazol-3-amine) with methyl chloroacetate in the presence of a base like triethylamine. Reaction progress is monitored via TLC, followed by recrystallization for purification . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed to introduce functionalized side chains .

Q. How is the structural identity of the compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.8 ppm) and aromatic/heterocyclic carbons .
  • IR spectroscopy : Detects characteristic bands (e.g., C=O stretch at ~1670 cm⁻¹, N-H stretch at ~3260 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns .

Q. What computational methods are used to predict its biological activity?

The PASS (Prediction of Activity Spectra for Substances) program predicts potential biological targets (e.g., enzyme inhibition). Molecular docking with software like AutoDock evaluates binding affinities to proteins (e.g., kinases or receptors), guiding in vitro testing priorities .

Advanced Research Questions

Q. How can contradictory NMR data for triazole derivatives be resolved?

Q. How does crystallography using SHELX software resolve structural ambiguities?

SHELXL refines X-ray diffraction data to model bond lengths, angles, and electron density maps. For twinned crystals or poor resolution data, iterative refinement with restraints (e.g., DFIX for bond distances) improves accuracy. Hydrogen bonding networks are visualized to explain stability and reactivity .

Q. What substituent modifications enhance biological activity in SAR studies?

  • Electron-withdrawing groups (e.g., -NO₂) : Increase binding affinity to hydrophobic enzyme pockets .
  • Phenyl ring substitution : Meta-substituted halides improve antimicrobial activity by enhancing membrane permeability .
  • Triazole N-methylation : Reduces metabolic degradation while maintaining target interaction .

Q. How do computational predictions compare to experimental bioassay results?

Discrepancies arise from:

  • Solvent effects in docking : Implicit solvent models may underestimate desolvation penalties.
  • Protein flexibility : Rigid receptor models in silico fail to capture induced-fit binding .
  • Metabolic stability : Predicted active compounds may degrade in vitro, requiring prodrug strategies .

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